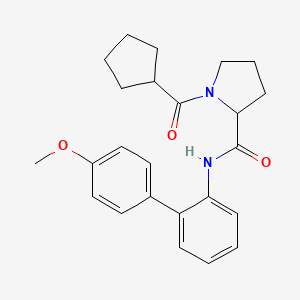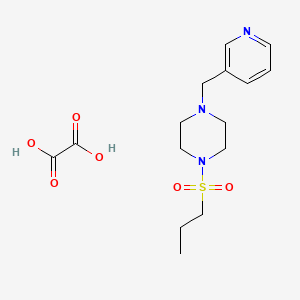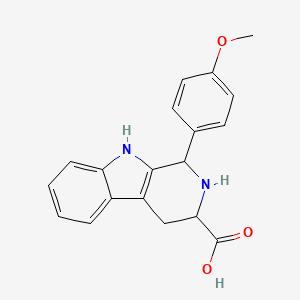![molecular formula C19H18N2O4 B6068310 3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6068310.png)
3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone, also known as EGCG2Me, is a synthetic compound that belongs to the class of quinazolinones. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. It also regulates the expression of various genes involved in cell proliferation, apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals and reduce oxidative stress. It also has anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. Moreover, 3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to regulate glucose metabolism and insulin signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound, which makes it easy to obtain in pure form. It is also stable and can be stored for a long time without degradation. Moreover, it exhibits potent therapeutic effects at low concentrations, which makes it cost-effective for experiments. However, one limitation of 3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone. Firstly, more studies are needed to understand its mechanism of action and identify its molecular targets. Secondly, studies are needed to investigate its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Thirdly, studies are needed to optimize its pharmacokinetic properties and develop more effective delivery systems. Finally, studies are needed to evaluate its safety and toxicity in preclinical and clinical trials.
Conclusion:
In conclusion, 3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It exhibits potent anticancer, neuroprotective, and antidiabetic effects. However, more research is needed to understand its mechanism of action, optimize its pharmacokinetic properties, and evaluate its safety and toxicity. 3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has the potential to become a promising therapeutic agent for various diseases.
Métodos De Síntesis
3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone is synthesized by the reaction of 3-amino-2-hydroxyethylquinazolin-4(3H)-one with 4-hydroxy-3-methoxybenzaldehyde in the presence of acetic acid. The reaction proceeds through the formation of Schiff base intermediate, which is reduced to form the final product. The purity of the synthesized compound is confirmed by HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. Studies have shown that 3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, 3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Propiedades
IUPAC Name |
3-(2-hydroxyethyl)-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-17-12-13(6-8-16(17)23)7-9-18-20-15-5-3-2-4-14(15)19(24)21(18)10-11-22/h2-9,12,22-23H,10-11H2,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAQSCNVKKNOJY-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2CCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-hydroxy-1-naphthyl)methylene]amino}-2-methyl-4(3H)-quinazolinone](/img/structure/B6068229.png)
![4-{[2-(2-biphenylyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B6068237.png)

![[4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6068258.png)
![1-benzyl-5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6068267.png)

![methyl 5-[{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]-5-oxopentanoate](/img/structure/B6068275.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-(8-quinolinylmethyl)ethanamine](/img/structure/B6068282.png)
![methyl 4-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate](/img/structure/B6068285.png)
![N-methyl-5-(2-methylphenyl)-N-[2-(2-pyridinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6068293.png)


![3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6068320.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-7-methoxy-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6068322.png)